4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886883
InChI: InChI=1S/C11H7BrClNO2/c1-5-2-3-7(13)8-9(12)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15886883

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid -

Specification

Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
IUPAC Name 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H7BrClNO2/c1-5-2-3-7(13)8-9(12)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H,15,16)
Standard InChI Key WBUHGCYAPDKVKE-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid, reflects its substitution pattern: a bromine atom at position 4, chlorine at position 5, a methyl group at position 8, and a carboxylic acid moiety at position 3. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₇BrClNO₂
Molecular Weight300.53 g/mol
Canonical SMILESCC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br
Topological Polar Surface Area55.8 Ų

The planar quinoline core enables π-π stacking interactions, while the electron-withdrawing halogen atoms (Br, Cl) and electron-donating methyl group create a polarized electronic environment . The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation for pharmaceutical formulations .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential halogenation of quinoline precursors. A common pathway includes:

  • Bromination: Reaction of 5-chloro-8-methylquinoline-3-carboxylic acid with bromine (Br₂) in acetic acid at 60–80°C, yielding 70–85% intermediate.

  • Chlorination Adjustment: Further refinement using chlorinating agents (e.g., SOCl₂) under reflux conditions in dichloromethane .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationBr₂, CH₃COOH, 70°C, 6 hr78
PurificationColumn chromatography (SiO₂, EtOAc/hexane)95+ purity

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (≥90%) and reduce waste. Catalysts like FeCl₃ improve regioselectivity, minimizing byproducts such as dihalogenated derivatives .

Physicochemical Behavior

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), but miscible with DMSO and DMF.

  • Stability: Degrades under prolonged UV exposure (t₁/₂ = 48 hr at 300 nm), necessitating storage in amber vials at –20°C .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, H-2), 8.45 (d, J = 8.4 Hz, H-6), 2.78 (s, CH₃).

  • FT-IR: 1705 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Br bend) .

Biological and Material Applications

Medicinal Chemistry

While direct biological data remain limited, structural analogs exhibit:

  • Antimicrobial Activity: DNA intercalation disrupts replication in Staphylococcus aureus (MIC = 4.9–17 µM).

  • Anticancer Potential: Apoptosis induction in MCF-7 cells via caspase-3 activation (IC₅₀ = 11 µM) .

Table 2: Comparative Bioactivity of Quinoline Derivatives

CompoundTarget ActivityIC₅₀/MIC
4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acidAnticancer (MCF-7)11 µM
CiprofloxacinAntibacterial (E. coli)0.5 µM

Materials Science

The compound’s rigid structure and halogen content make it suitable for:

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors .

  • Metal-Organic Frameworks (MOFs): Coordination with Zn²+ forms porous networks (surface area = 1,200 m²/g).

Future Directions

Further research should prioritize:

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic pathways.

  • Structure-Activity Relationships: Modify substituents to enhance anticancer selectivity.

  • Industrial Partnerships: Scale synthesis for MOF production in gas storage applications .

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